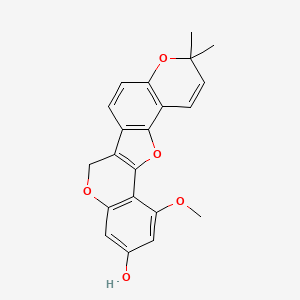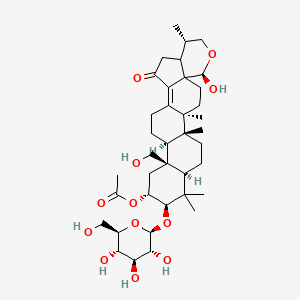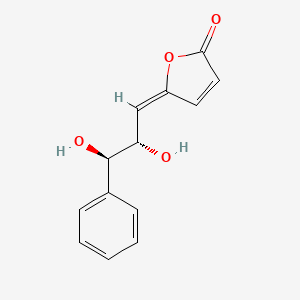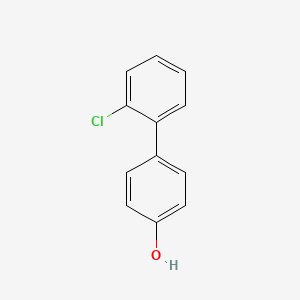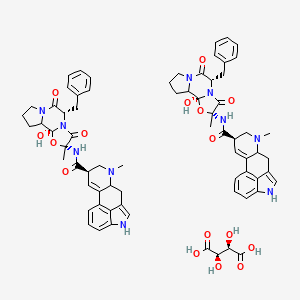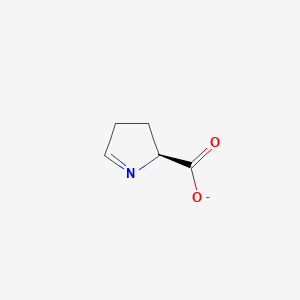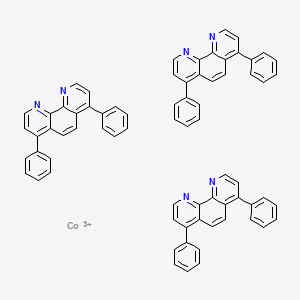
Guangsangon K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guangsangon K is a member of the class of polyphenols consisting of a methylcyclohexene ring attached to a 2,4-dihydroxyphenyl, 2,4-dihydroxybenzoyl and dihydroflavonol moieties at positions 5'', 4'' and 3'' respectively. Regarded biogenetically as a Diels-Alder adduct, it is isolated from the stem barks of Morus macroura and exhibits antioxidant activity. It has a role as an antioxidant and a plant metabolite. It is a member of dihydroflavonols, a polyphenol, an aromatic ketone and a secondary alpha-hydroxy ketone.
Aplicaciones Científicas De Investigación
Anticancer Effects
Guangsangon E (GSE), a related compound to Guangsangon K, has demonstrated significant potential in the treatment of cancer. For instance, a study found that GSE induces autophagy and apoptosis in lung and nasopharyngeal cancer cells, inhibiting cell proliferation and enhancing lysosomal activity (Shu et al., 2020)(Shu et al., 2020). Another study indicated that GSE triggers mitochondrial dysfunction and mitophagy in triple-negative breast cancer cells, leading to non-apoptotic cell death, and significantly reducing tumor size in animal models (Shen et al., 2022)(Shen et al., 2022).
Anti-oxidant and Anti-inflammatory Properties
Guangsangons F-J, which include compounds similar to this compound, exhibit potent antioxidant and moderate anti-inflammatory activities (Dai et al., 2004)(Dai et al., 2004). Another study on Morus macroura, which produces these compounds, found that guangsangons K-N showed good antioxidant activity in vitro (Dai et al., 2004)(Dai et al., 2004).
General Scientific Research Considerations
While the direct research on this compound is limited, there are broader scientific research considerations in related fields, such as the importance of innovation and development in agricultural research management (Juan et al., 2009)(Juan et al., 2009) and the transformation of scientific research results in universities for economic development (Hui, 2012)(Hui, 2012). These considerations highlight the ecosystem within which research on compounds like this compound takes place.
Propiedades
Fórmula molecular |
C35H30O11 |
|---|---|
Peso molecular |
626.6 g/mol |
Nombre IUPAC |
(2R,3R)-2-[3-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2,4-dihydroxyphenyl]-3,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C35H30O11/c1-15-10-23(19-5-2-16(36)12-26(19)40)29(31(42)20-6-3-17(37)13-27(20)41)24(11-15)30-25(39)9-8-22(32(30)43)35-34(45)33(44)21-7-4-18(38)14-28(21)46-35/h2-9,11-14,23-24,29,34-41,43,45H,10H2,1H3/t23-,24-,29-,34+,35-/m1/s1 |
Clave InChI |
XFBBWTUEALDZHM-IZJPYPARSA-N |
SMILES isomérico |
CC1=C[C@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)[C@@H]5[C@H](C(=O)C6=C(O5)C=C(C=C6)O)O)O |
SMILES canónico |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=CC(=C4O)C5C(C(=O)C6=C(O5)C=C(C=C6)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![disodium;2-[[1-oxido-2-[[1-oxido-2-[(1-oxido-2-sulfidoethylidene)amino]ethylidene]amino]ethylidene]amino]acetate;oxo(99Tc)technetium-99(3+)](/img/structure/B1250889.png)
![2-(Benzo[b]thiophen-2-yl)pyridine](/img/structure/B1250890.png)
